(2S)-2-(Methylamino)propane-1-amine
CAS No.: 27255-44-3
Cat. No.: VC4930527
Molecular Formula: C4H12N2
Molecular Weight: 88.154
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27255-44-3 |
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Molecular Formula | C4H12N2 |
Molecular Weight | 88.154 |
IUPAC Name | (2S)-2-N-methylpropane-1,2-diamine |
Standard InChI | InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Standard InChI Key | GINJNNGWMNSBIG-BYPYZUCNSA-N |
SMILES | CC(CN)NC |
Introduction
Structural and Stereochemical Features
(2S)-2-(Methylamino)propane-1-amine (CAS 27255-44-3) belongs to the class of vicinal diamines, with the molecular formula C₅H₁₄N₂. The compound’s chirality arises from the stereogenic center at the second carbon, where the methylamino group and two methylene groups are arranged in an S-configuration. This spatial arrangement influences its interactions in asymmetric catalysis and biological systems .
The molecular structure enables dual functionality: the primary amine group at the first carbon participates in nucleophilic reactions, while the secondary methylamino group at the second carbon can engage in hydrogen bonding or act as a weak base. Comparative analysis with structurally similar amines, such as 2-amino-2-methyl-1-propanol (CAS 124-68-5), reveals that substitution of the hydroxyl group with a methylamino moiety enhances lipid solubility and alters metabolic pathways .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
A validated synthesis route for related chiral amines involves the reduction of nitrile precursors. For example, (1-Amino-2-methylpropan-2-yl)(methyl)amine (CAS 116577-09-4) is synthesized via lithium aluminum hydride (LiAlH₄) reduction of 2-methyl-2-(methylamino)propanenitrile in diethyl ether, followed by alkaline quenching . Although this method targets a structural isomer, it provides a template for adapting conditions to (2S)-2-(Methylamino)propane-1-amine:
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Starting Material: (S)-alanine derivatives serve as chiral precursors.
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Nitrile Formation: Reaction with methylamine and a dehydrating agent (e.g., thionyl chloride) yields the corresponding nitrile.
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Reduction: LiAlH₄ in anhydrous ether selectively reduces the nitrile to the primary amine while preserving the methylamino group.
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Purification: Vacuum distillation or column chromatography isolates the enantiomerically pure product .
Key Reaction:
Industrial Production Challenges
Scalable synthesis requires addressing enantiomeric purity and cost-effectiveness. Continuous flow reactors improve yield by maintaining precise temperature control and reducing side reactions. Catalytic hydrogenation using palladium on carbon offers a safer alternative to LiAlH₄ but may require chiral modifiers to retain stereoselectivity .
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences from analogous amines suggest:
The compound’s hygroscopic nature necessitates storage under inert conditions to prevent degradation .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine undergoes alkylation or acylation reactions. For example, treatment with alkyl halides forms quaternary ammonium salts, while reaction with acyl chlorides yields amides:
Oxidation Pathways
Exposure to strong oxidants (e.g., KMnO₄) converts the primary amine to a nitro compound, whereas controlled oxidation with hydrogen peroxide generates imines .
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals like copper and nickel. These complexes exhibit catalytic activity in asymmetric hydrogenation reactions .
Applications in Research and Industry
Pharmaceutical Intermediates
Chiral amines are critical in synthesizing β-lactam antibiotics and kinase inhibitors. The (2S)-configuration enhances binding affinity to target enzymes, reducing off-target effects .
Polymer Chemistry
Incorporation into polyurethane precursors improves thermal stability and elasticity. The methylamino group facilitates cross-linking via Schiff base formation .
Analytical Chemistry
Derivatization with fluorescent tags enables its use as a probe in mass spectrometry for detecting carbonyl compounds in biological samples .
Future Research Directions
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Enantioselective Synthesis: Developing organocatalytic methods to improve stereochemical purity.
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Toxicokinetic Studies: Assessing metabolic pathways and excretion profiles.
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Advanced Applications: Exploring use in covalent organic frameworks (COFs) for gas storage.
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